Cas no 2002122-55-4 (5-(3-Bromo-4-chlorophenyl)-1,3-oxazole)
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
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- MDL: MFCD32215243
- Inchi: 1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H
- InChI Key: IOMOHOARNCRVDM-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C1=CN=CO1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- XLogP3: 3.3
- Topological Polar Surface Area: 26
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559659-250 mg |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 250MG |
€296.50 | 2023-07-11 | ||
| abcr | AB559659-500 mg |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 500MG |
€490.40 | 2023-07-11 | ||
| abcr | AB559659-1 g |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 1g |
€666.90 | 2023-07-11 | ||
| Ambeed | A1634750-1g |
5-(3-Bromo-4-chlorophenyl)oxazole |
2002122-55-4 | 98% | 1g |
$729.0 | 2024-08-03 | |
| abcr | AB559659-5g |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 5g |
€2146.20 | 2025-02-16 | ||
| abcr | AB559659-250mg |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 250mg |
€345.80 | 2025-02-16 | ||
| abcr | AB559659-500mg |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 500mg |
€490.40 | 2023-08-31 | ||
| abcr | AB559659-1g |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole; . |
2002122-55-4 | 1g |
€639.70 | 2025-02-16 | ||
| Aaron | AR021QPC-500mg |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole |
2002122-55-4 | 95% | 500mg |
$525.00 | 2025-02-13 | |
| Aaron | AR021QPC-1g |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole |
2002122-55-4 | 95% | 1g |
$700.00 | 2025-02-13 |
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole Suppliers
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole: A Comprehensive Overview
The compound 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole, identified by the CAS number 2002122-55-4, is a heterocyclic aromatic compound with significant applications in various fields of chemistry. This compound belongs to the class of oxazoles, which are five-membered rings containing one oxygen and one nitrogen atom. The presence of bromine and chlorine substituents on the phenyl ring makes it a unique derivative with distinct chemical and physical properties.
Oxazoles are widely studied due to their versatile reactivity and potential applications in drug design, materials science, and catalysis. The 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole derivative has gained attention in recent years due to its role as an intermediate in the synthesis of bioactive compounds. Researchers have explored its ability to undergo various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, which are crucial for constructing complex molecular architectures.
Recent studies have highlighted the importance of halogen substituents in modulating the electronic properties of aromatic systems. In the case of 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole, the bromine and chlorine atoms at positions 3 and 4 of the phenyl ring create a highly electron-deficient aromatic system. This electronic environment enhances the reactivity of the oxazole ring towards electrophilic substitution reactions, making it a valuable substrate for further functionalization.
The synthesis of 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole typically involves a two-step process: first, the preparation of the substituted phenol derivative, followed by cyclization to form the oxazole ring. This method ensures high yield and purity, making it suitable for large-scale production. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions and improve efficiency.
In terms of applications, 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole has shown promise in medicinal chemistry as a building block for developing potential drug candidates. Its ability to act as a scaffold for constructing bioactive molecules has been demonstrated in several research studies. For instance, derivatives of this compound have exhibited anti-inflammatory and antioxidant activities, suggesting its potential use in therapeutic agents.
Moreover, the compound's stability under various reaction conditions makes it an attractive candidate for materials science applications. Researchers have investigated its use in constructing advanced materials such as polymers and coordination complexes. The presence of halogen atoms also imparts unique optical and electronic properties to these materials, opening up possibilities for their use in optoelectronic devices.
The environmental impact of synthesizing and using 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole has also been a topic of interest. Studies have shown that proper waste management and recycling practices can minimize the ecological footprint associated with its production. Additionally, green chemistry principles are being integrated into its synthesis to reduce energy consumption and hazardous byproducts.
In conclusion, 5-(3-Bromo-4-chlorophenyl)-1,3-Oxazole is a versatile compound with significant potential in multiple areas of chemistry. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel compounds with diverse applications. As advancements in synthetic methodologies continue to emerge, this compound is expected to play an even more prominent role in both academic research and industrial applications.
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